Flovagatran - 871576-03-3

Flovagatran

Catalog Number: EVT-268253
CAS Number: 871576-03-3
Molecular Formula: C27H36BN3O7
Molecular Weight: 525.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flovagatran is a thrombin inhibitor.
Source and Classification

Flovagatran is classified as a direct thrombin inhibitor. It was synthesized by researchers at the pharmaceutical company Boehringer Ingelheim and has been studied extensively in clinical trials. As a member of the class of compounds known as small molecule anticoagulants, it acts specifically on thrombin without requiring antithrombin III, distinguishing it from indirect anticoagulants.

Synthesis Analysis

Methods and Technical Details

The synthesis of Flovagatran involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. The synthetic pathway generally consists of:

  1. Formation of the Core Structure: The initial step usually involves the preparation of a benzyl or phenyl derivative that serves as a core structure.
  2. Functionalization: Subsequent reactions introduce various functional groups essential for biological activity.
  3. Coupling Reactions: The final steps involve coupling with other moieties to form the complete Flovagatran molecule.

The synthesis can be optimized through various methodologies, including microwave-assisted synthesis or using specific catalysts to enhance yields and reduce reaction times.

Molecular Structure Analysis

Structure and Data

Flovagatran's molecular formula is C19H22N2O3SC_{19}H_{22}N_2O_3S. The compound features a unique structure that includes:

  • A thiophene ring
  • A piperidine moiety
  • An acyl group

The three-dimensional structure allows for effective binding to the active site of thrombin, inhibiting its activity.

Key Structural Data:

  • Molecular Weight: 358.45 g/mol
  • Melting Point: Approximately 120-122 °C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions and Technical Details

Flovagatran undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: In physiological conditions, Flovagatran can be hydrolyzed, affecting its pharmacokinetics.
  2. Metabolic Pathways: The compound is primarily metabolized via cytochrome P450 enzymes, leading to several metabolites that may also possess anticoagulant properties.
  3. Stability Studies: Research indicates that Flovagatran is stable under acidic conditions but may degrade in alkaline environments.
Mechanism of Action

Process and Data

Flovagatran exerts its anticoagulant effects by directly binding to thrombin, preventing it from converting fibrinogen into fibrin. This inhibition disrupts the coagulation cascade at a critical point, effectively reducing thrombus formation.

Mechanistic Insights:

  • Flovagatran's binding affinity for thrombin has been quantified using kinetic studies, demonstrating a rapid onset of action.
  • Clinical studies have shown that Flovagatran maintains effective anticoagulation without the need for routine monitoring, unlike warfarin.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flovagatran exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • pH Stability: Maintains stability across a pH range of 4 to 7.
  • Partition Coefficient (Log P): Indicates moderate lipophilicity, which aids in its absorption characteristics.

Relevant Data:

  • Density: Approximately 1.3 g/cm³
  • Boiling Point: Not extensively characterized due to its solid-state nature at room temperature.
Applications

Scientific Uses

Flovagatran has been primarily investigated for its applications in:

  1. Thrombosis Prevention: Used in clinical settings to prevent venous thromboembolism in surgical patients.
  2. Atrial Fibrillation Management: Explored for stroke prevention in patients with atrial fibrillation.
  3. Research Tool: Utilized in laboratory settings to study thrombin-related pathways and develop novel anticoagulants.
Pharmacological Mechanisms of Flovagatran in Anticoagulant Therapy

Prothrombin Inhibition Pathways and Molecular Targeting

Flovagatran (CAS 871576-03-3) is a reversible direct thrombin inhibitor that targets the central protease in the coagulation cascade. Thrombin (Factor IIa) converts fibrinogen to fibrin, activates platelets, and amplifies coagulation through feedback loops involving Factors V, VIII, and XI [1] [5] [8]. Unlike indirect inhibitors like heparin, which require antithrombin as a cofactor, Flovagatran binds thrombin directly at its active catalytic site and exosite 1 (the fibrin-binding domain) [5]. This dual binding enables inhibition of both soluble thrombin and fibrin-bound thrombin trapped within clots—a critical advantage over heparins that cannot neutralize clot-bound thrombin [5] [8].

The molecular targeting of thrombin disrupts the final common pathway of coagulation. By preventing thrombin-mediated cleavage of fibrinogen (to fibrin) and protease-activated receptors (PARs) on platelets, Flovagatran suppresses thrombus formation and stabilization [2] [6]. In vivo studies in canine models demonstrate dose-dependent anticoagulation: a 2.5 mg/kg bolus followed by 10 mg/kg/h infusion for 90 minutes significantly elevated pharmacodynamic markers of anticoagulation without excessive bleeding [8].

Table 1: Key Pharmacokinetic Parameters of Flovagatran

ParameterValueExperimental Context
TargetThrombin (Factor IIa)In vitro enzymatic assays
Inhibition Constant (Ki)9 nMCompetitive binding studies
Administration RouteIntravenousCanine thrombosis model
Plasma Half-life~25–45 minutesEstimated from canine studies

Binding Affinity and Selectivity for Coagulation Factors

Flovagatran exhibits high-affinity binding for thrombin, with a Ki of 9 nM, indicating potent inhibition [1] [8]. This affinity arises from structural complementarity: its dipeptide core and boronic acid moiety interact with thrombin’s catalytic triad (Ser195, His57, Asp102), while its naphthyl-derived groups engage exosite 1 [1] [8]. Unlike vitamin K-dependent factors (e.g., Factors VII, IX, X), which share structural homology, Flovagatran shows >100-fold selectivity for thrombin over related serine proteases (e.g., trypsin, plasmin) [5] [8].

Selectivity is critical for minimizing off-target effects. Factor VIIa—the initiator of the extrinsic pathway—binds tissue factor (TF) with picomolar affinity but is largely unaffected by Flovagatran due to divergent active-site topology [6] [9]. Similarly, Flovagatran does not inhibit Factor Xa, the target of rivaroxaban or apixaban [3] [7]. This specificity ensures precise interruption of the terminal coagulation phase without upstream interference.

Thrombin Domain Binding Diagram:

Thrombin Structure:  [Catalytic Site] ← Flovagatran (Ki=9 nM)  [Exosite 1]      ← Flovagatran hydrophobic groups  [Exosite 2]      → Unbound (heparin-binding site)  

Comparative Efficacy with Direct Oral Anticoagulants (DOACs)

Flovagatran’s efficacy profile aligns with other direct thrombin inhibitors (DTIs) like dabigatran but differs mechanistically from Factor Xa inhibitors (e.g., rivaroxaban, apixaban). In in vitro models, Flovagatran achieves comparable thrombin inhibition to dabigatran at equivalent concentrations (IC₅₀ ~20–40 nM) [5] [8]. However, its clinical efficacy relative to DOACs is inferred from preclinical and mechanistic data, as head-to-head human trials are absent.

  • Vs. Dabigatran: Both inhibit free/fibrin-bound thrombin, but Flovagatran’s boronic acid group may enhance reversible binding kinetics. Dabigatran requires GI esterase conversion to its active form and carries gastrointestinal side effects (dyspepsia) due to tartaric acid core [3] [7].
  • Vs. Factor Xa Inhibitors: Xa inhibitors (e.g., apixaban) upstream inhibit thrombin generation but do not inhibit pre-existing thrombin. Flovagatran directly neutralizes thrombin activity, potentially offering faster anticoagulation in acute settings [3] [7] [10]. Meta-analyses of DOAC trials suggest Factor Xa inhibitors (particularly apixaban) have lower bleeding rates than dabigatran, but Flovagatran’s bleeding risk remains unquantified in humans [7] [10].

Table 2: Comparative Profiles of Flovagatran and Approved DOACs

ParameterFlovagatranDabigatranApixabanRivaroxaban
TargetThrombinThrombinFactor XaFactor Xa
Ki/IC₅₀9 nM10 nM0.08 nM0.7 nM
BioavailabilityN/A (IV)~6%~50%~80% (dose-dep.)
Dosing FrequencyInfusionTwice dailyTwice dailyOnce daily
Unique RisksNone knownDyspepsia, MI↑NoneFood-dependence

Flovagatran’s niche application may lie in arterial thrombosis (e.g., acute coronary syndromes), where rapid thrombin inhibition is critical. Its intravenous route suits perioperative or ICU settings, contrasting with oral DOACs used for chronic management [5] [8] [10].

Properties

CAS Number

871576-03-3

Product Name

Flovagatran

IUPAC Name

[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid

Molecular Formula

C27H36BN3O7

Molecular Weight

525.4 g/mol

InChI

InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32)/t22-,23+,24+/m1/s1

InChI Key

PAOGOXGDGABPSC-SGNDLWITSA-N

SMILES

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid
TGN 255
TGN-255
TGN255

Canonical SMILES

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O

Isomeric SMILES

B([C@H](CCCOC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.